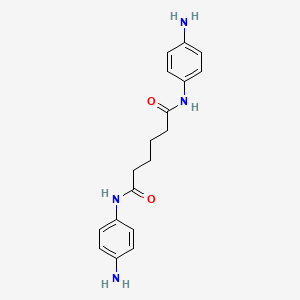
N,N'-Bis(4-aminophenyl)adipamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(4-aminophenyl)adipamide: is a chemical compound with the molecular formula C18H22N4O2 and a molar mass of 326.39 g/mol . . This compound is characterized by the presence of two amino groups attached to phenyl rings, which are further connected by an adipamide linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-aminophenyl)adipamide typically involves the reaction of 4-nitroaniline with adipoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(4-aminophenyl)adipamide may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: N,N’-Bis(4-aminophenyl)adipamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like in the presence of catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N,N’-Bis(4-aminophenyl)adipamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance plastics and resins.
作用機序
The mechanism of action of N,N’-Bis(4-aminophenyl)adipamide involves its ability to form stable amide linkages with other molecules. This property makes it an effective cross-linking agent, allowing it to interact with various molecular targets and pathways. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their structure and function .
類似化合物との比較
- N,N’-Bis(4-aminophenyl)terephthalamide
- N,N’-Bis(4-aminophenyl)isophthalamide
- N,N’-Bis(4-aminophenyl)sebacamide
Comparison: N,N’-Bis(4-aminophenyl)adipamide is unique due to its specific adipamide linkage, which imparts distinct physical and chemical properties compared to its analogs. For instance, N,N’-Bis(4-aminophenyl)terephthalamide has a terephthalic acid backbone, leading to different reactivity and applications. Similarly, N,N’-Bis(4-aminophenyl)isophthalamide and N,N’-Bis(4-aminophenyl)sebacamide have different chain lengths and structures, affecting their performance in various applications .
特性
CAS番号 |
26179-35-1 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
N,N'-bis(4-aminophenyl)hexanediamide |
InChI |
InChI=1S/C18H22N4O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4,19-20H2,(H,21,23)(H,22,24) |
InChIキー |
HVCRWARLEIATFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


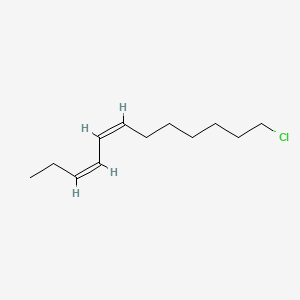
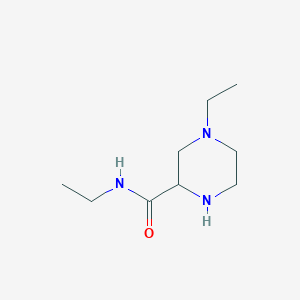
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
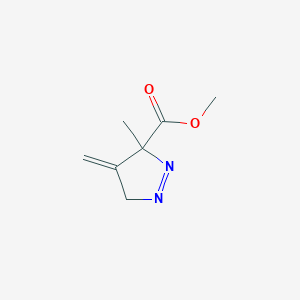
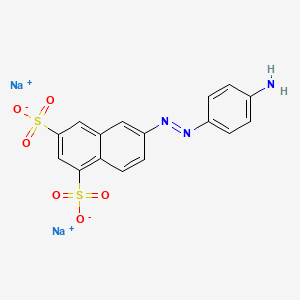
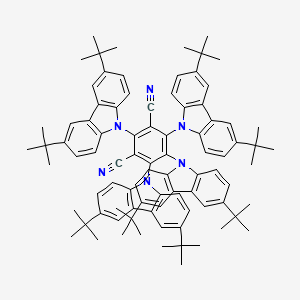
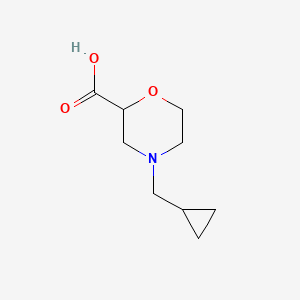
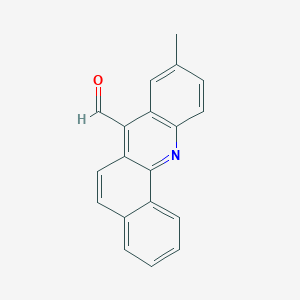
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
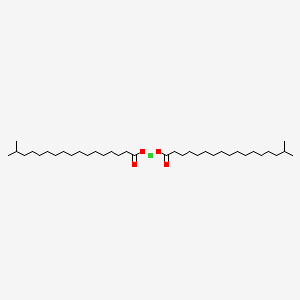
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

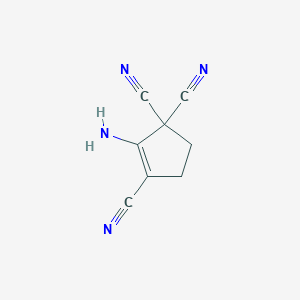
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
